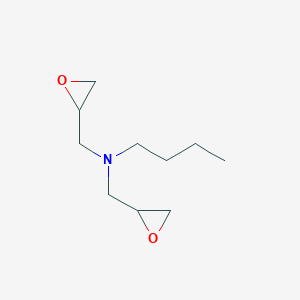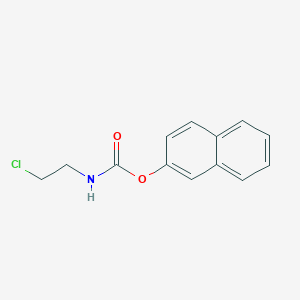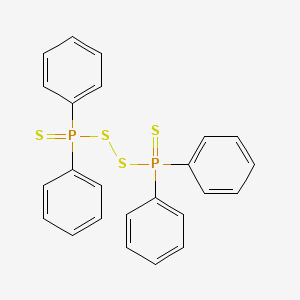
Disulfanediylbis(diphenylphosphane) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfanediylbis(diphenylphosphane) disulfide is an organophosphorus compound characterized by the presence of sulfur-sulfur bonds. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfanediylbis(diphenylphosphane) disulfide can be synthesized through oxidative coupling reactions. One common method involves the reaction of diphenylphosphine with sulfur or sulfur-containing reagents under controlled conditions. For example, the reaction of diphenylphosphine with elemental sulfur in the presence of an oxidizing agent can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Disulfanediylbis(diphenylphosphane) disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, yielding thiols or phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions yield thiols or phosphine derivatives .
Scientific Research Applications
Disulfanediylbis(diphenylphosphane) disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Research has explored its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mechanism of Action
The mechanism by which disulfanediylbis(diphenylphosphane) disulfide exerts its effects involves the formation and cleavage of sulfur-sulfur bonds. These bonds play a crucial role in the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar in structure but lacks the phosphane groups.
Disulfiram: Contains sulfur-sulfur bonds and is used in the treatment of alcohol addiction.
Thiuram disulfides: Used in the vulcanization of rubber and as fungicides.
Uniqueness
Disulfanediylbis(diphenylphosphane) disulfide is unique due to the presence of both phosphane and disulfide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Properties
CAS No. |
6079-77-2 |
|---|---|
Molecular Formula |
C24H20P2S4 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(diphenylphosphinothioyldisulfanyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S4/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-30-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
GJGOIGNRVVDRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SSP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
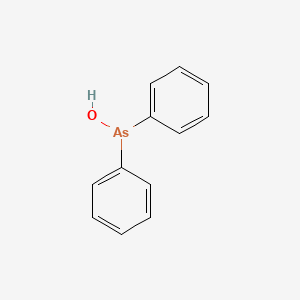
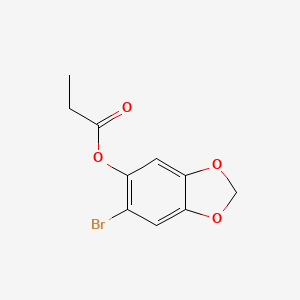
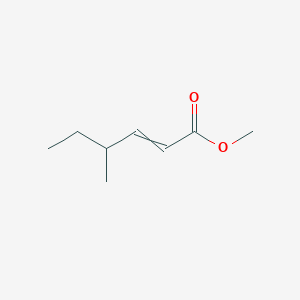
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
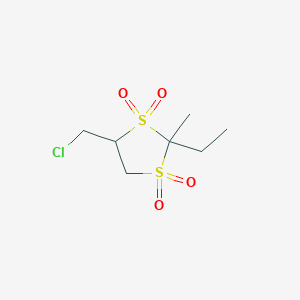
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
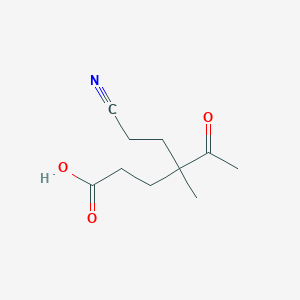
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
